4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
. Its unique structure offers exciting possibilities for designing novel compounds with enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine involves multiple steps, typically starting with the preparation of the cyclohexenyl and piperidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards for quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: A compound with a similar cyclohexenyl structure but different functional groups.
(E)-2-( (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide: Another compound with a similar cyclohexenyl structure but different functional groups.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: A compound with a similar cyclohexenyl structure but different functional groups.
Uniqueness
4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-12-17(20-14(2)19-13)23-16-8-10-21(11-9-16)18(22)15-6-4-3-5-7-15/h3-4,12,15-16H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRKXBQOJKKAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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